molecular formula C19H21NO3 B14165778 1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid CAS No. 312945-83-8

1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid

Cat. No.: B14165778
CAS No.: 312945-83-8
M. Wt: 311.4 g/mol
InChI Key: BYQJJAUVUMJHBT-UHFFFAOYSA-N
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Description

1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a butyl group, a methoxy group, and a carboxylic acid group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to obtain the desired indole product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . The compound’s effects on cellular pathways can lead to various biological outcomes, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and applications.

Properties

CAS No.

312945-83-8

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

1-butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid

InChI

InChI=1S/C19H21NO3/c1-4-5-10-20-12(2)17(19(21)22)15-11-16(23-3)13-8-6-7-9-14(13)18(15)20/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

BYQJJAUVUMJHBT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC)C(=O)O)C

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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